![molecular formula C11H11NO3 B573171 Methyl 6-methoxy-1H-indole-4-carboxylate CAS No. 1227270-67-8](/img/structure/B573171.png)
Methyl 6-methoxy-1H-indole-4-carboxylate
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Overview
Description
Methyl 6-methoxy-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 6-methoxy-1H-indole-4-carboxylate typically involves several steps. One common method includes the reaction of indole derivatives with methoxy and carboxylate groups under specific conditions. For instance, heating an intermediate in a solution of ethanolic hydrochloric acid can yield a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its isomers . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 6-methoxy-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include hydrochloric acid, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of indole derivatives, including methyl 6-methoxy-1H-indole-4-carboxylate. A report on the production of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis demonstrated its stability and potential antifungal activity in various conditions, suggesting that similar indole derivatives could exhibit comparable effects .
SARS-CoV Protease Inhibition
this compound has been investigated for its inhibitory effects on viral proteases. Dipeptide-type inhibitors featuring indole scaffolds have shown potent activity against SARS-CoV, indicating that modifications to the indole structure can significantly enhance biological activity .
Synthetic Applications
Drug Synthesis
The acylation reactions involving this compound are crucial in synthesizing various pharmaceutical compounds. The acylation of indoles has been extensively studied, leading to the development of compounds with anti-inflammatory and anti-tumor activities. For instance, the synthesis of N-acyl indole structures through acylation reactions has been documented as a method for generating bioactive compounds .
Reactivity and Functionalization
The presence of methoxy groups in indoles enhances their reactivity towards electrophilic substitutions. This characteristic allows for the functionalization of this compound to create diverse derivatives with tailored biological activities. Studies indicate that methoxy substitution patterns can significantly influence the reactivity and subsequent biological properties of indole derivatives .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-methoxy-1H-indole-4-carboxylate can be compared with other indole derivatives, such as:
- Methyl indole-6-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- 4-methoxy isomer of ethyl 6-methoxy-3-methylindole-2-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific methoxy and carboxylate substitutions, which confer distinct chemical and biological properties .
Biological Activity
Methyl 6-methoxy-1H-indole-4-carboxylate (MMIC) is an indole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Overview of this compound
MMIC is part of a broader class of indole derivatives known for their significant biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. The presence of a methoxy group enhances its reactivity and biological efficacy, making it a valuable compound in medicinal chemistry.
Antimicrobial Activity
MMIC exhibits notable antimicrobial properties , demonstrating effectiveness against various bacterial and fungal strains. Research indicates that MMIC can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus, suggesting its potential as an antifungal and antibacterial agent.
Antioxidant Activity
The compound also shows antioxidant activity , which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as cancer and neurodegenerative disorders.
Anticancer Properties
Studies have highlighted MMIC's anticancer potential , with evidence suggesting it may induce apoptosis in cancer cells. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, MMIC has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
The biological activity of MMIC is attributed to its ability to interact with multiple biological targets:
- Receptor Binding : MMIC binds to various receptors, influencing numerous biochemical pathways. This interaction can lead to changes in gene expression and cellular responses that promote therapeutic effects .
- Cell Membrane Disruption : The compound's antifungal activity is linked to its ability to disrupt fungal cell membranes, leading to cell lysis and death.
- Enzyme Inhibition : MMIC has been studied for its inhibitory effects on specific enzymes involved in inflammatory processes, further supporting its anti-inflammatory properties .
Case Study: Antifungal Activity
In a study assessing the antifungal efficacy of MMIC against Candida albicans, researchers found that the compound significantly reduced fungal viability in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent antifungal activity.
Pharmacokinetics
Pharmacokinetic studies suggest that MMIC possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics enhance its viability as a therapeutic agent, allowing for effective dosing regimens in clinical settings .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
methyl 6-methoxy-1H-indole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-7-5-9(11(13)15-2)8-3-4-12-10(8)6-7/h3-6,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUYIAWIRXVZGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CNC2=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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